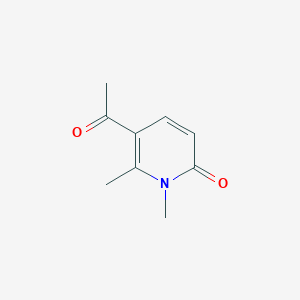
2(1H)-Pyridinone, 5-acetyl-1,6-dimethyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyridinone, 5-acetyl-1,6-dimethyl-(9CI) is a chemical compound that belongs to the family of pyridones. It is a white to pale yellow powder that is soluble in organic solvents like ethanol and methanol. This compound has attracted the attention of researchers due to its potential applications in various fields like pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyridinone, 5-acetyl-1,6-dimethyl-(9CI) is not fully understood. However, it is believed to work by inhibiting the activity of enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription.
Effets Biochimiques Et Physiologiques
Studies have shown that 2(1H)-Pyridinone, 5-acetyl-1,6-dimethyl-(9CI) has no significant toxic effects on mammalian cells. It has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2(1H)-Pyridinone, 5-acetyl-1,6-dimethyl-(9CI) in lab experiments include its low toxicity, good bioavailability, and potential as an antibacterial, antifungal, and antiviral agent. However, its limitations include its relatively low solubility in water and its potential to interact with other compounds in biological systems.
Orientations Futures
There are several future directions for research on 2(1H)-Pyridinone, 5-acetyl-1,6-dimethyl-(9CI). One potential direction is to explore its potential as an anti-inflammatory and antitumor agent. Another direction is to investigate its potential as an agrochemical for use in crop protection. Additionally, further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2(1H)-Pyridinone, 5-acetyl-1,6-dimethyl-(9CI) can be achieved by various methods. One of the most common methods involves the reaction of 2,6-dimethyl-3,5-dicarbethoxy-4-pyridone with acetic anhydride in the presence of a catalyst like p-toluenesulfonic acid. Another method involves the reaction of 2,6-dimethyl-4-hydroxypyridine with acetic anhydride in the presence of a base like sodium acetate.
Applications De Recherche Scientifique
2(1H)-Pyridinone, 5-acetyl-1,6-dimethyl-(9CI) has been extensively studied for its potential applications in various fields. In the field of pharmaceuticals, this compound has been shown to exhibit antibacterial, antifungal, and antiviral activities. It has also been shown to have potential as an anti-inflammatory and antitumor agent.
Propriétés
Numéro CAS |
129689-55-0 |
|---|---|
Nom du produit |
2(1H)-Pyridinone, 5-acetyl-1,6-dimethyl-(9CI) |
Formule moléculaire |
C9H11NO2 |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
5-acetyl-1,6-dimethylpyridin-2-one |
InChI |
InChI=1S/C9H11NO2/c1-6-8(7(2)11)4-5-9(12)10(6)3/h4-5H,1-3H3 |
Clé InChI |
XIMVYCPEBCAJQV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=O)N1C)C(=O)C |
SMILES canonique |
CC1=C(C=CC(=O)N1C)C(=O)C |
Synonymes |
2(1H)-Pyridinone, 5-acetyl-1,6-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B144015.png)
![1-[3-(Ethylamino)phenyl]ethanone](/img/structure/B144016.png)
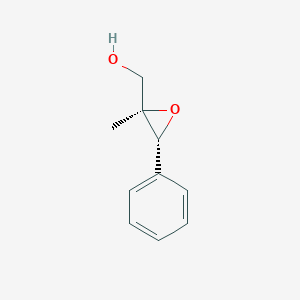
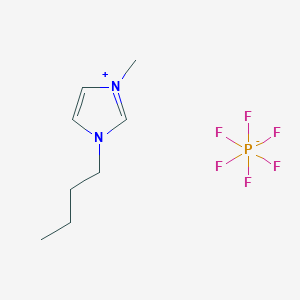
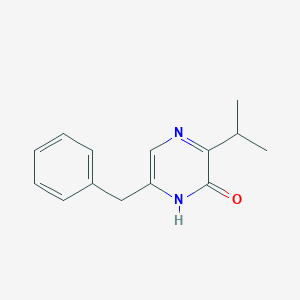
![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2,2,2-triphenylethyl hydrogen phosphate](/img/structure/B144034.png)
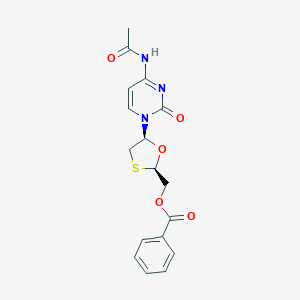
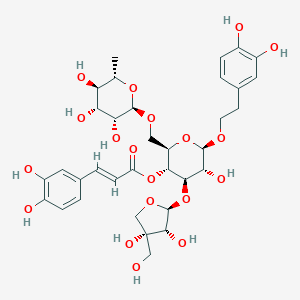
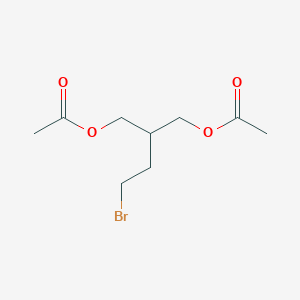
![2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B144042.png)
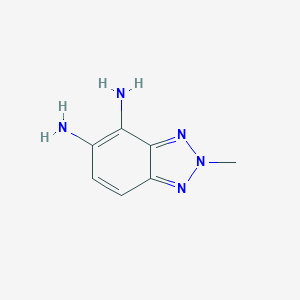
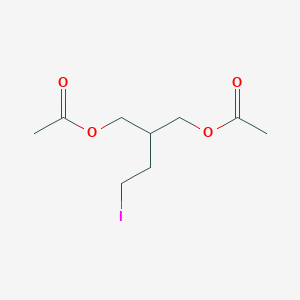
![2-[N-Cyclohexylamino]ethane sulfonic acid](/img/structure/B144046.png)
